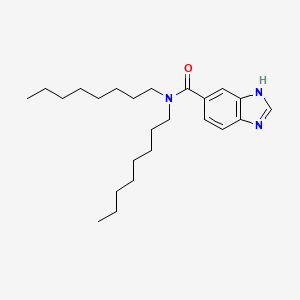

N,N-Dioctylbenzimidazole-5-carboxamide

Description

Contextualization within Benzimidazole (B57391) and Carboxamide Chemistry

The structure of N,N-Dioctylbenzimidazole-5-carboxamide features a benzimidazole core, which is a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. Benzimidazoles are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities. dntb.gov.ua This versatile scaffold is a key component in numerous pharmaceuticals. impactfactor.org The carboxamide functional group, characterized by a carbonyl group linked to a nitrogen atom, is another ubiquitous feature in biologically active molecules, including many drugs. jocpr.com The combination of these two moieties in the benzimidazole-5-carboxamide scaffold results in a molecule with significant potential for diverse chemical and biological applications.

Significance of the Benzimidazole-5-carboxamide Scaffold in Contemporary Chemical Science

The benzimidazole-5-carboxamide scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity. nih.gov This structural motif is present in a variety of compounds investigated for their therapeutic potential. The versatility of the benzimidazole ring, coupled with the hydrogen bonding capabilities of the carboxamide group, allows for a wide range of molecular interactions. nih.gov

The significance of this scaffold is underscored by the extensive research into its derivatives, which have shown a multitude of pharmacological activities, including but not limited to:

Antimicrobial Properties: Benzimidazole derivatives have demonstrated efficacy against various bacterial and fungal strains. nih.govmdpi.com

Anticancer Activity: The benzimidazole core is a feature of several compounds with antiproliferative effects on cancer cell lines. researchgate.net

Anti-inflammatory Effects: Certain benzimidazole derivatives have been investigated for their potential to mitigate inflammation. researchgate.net

Antiviral Activity: The benzimidazole scaffold is a component of some antiviral agents. researchgate.net

The position of the carboxamide group at the 5-position of the benzimidazole ring is also a critical factor, influencing the molecule's interaction with biological targets. google.com

Overview of Research Directions and Academic Relevance

Given the absence of specific literature on this compound, research directions can be extrapolated from studies on analogous N,N-dialkylbenzimidazole-5-carboxamides and other derivatives. The primary academic relevance of this class of compounds lies in the exploration of their structure-activity relationships (SAR).

Future research on this compound would likely focus on its synthesis and subsequent evaluation for various biological activities. The two octyl chains attached to the carboxamide nitrogen introduce significant lipophilicity, which could influence the compound's pharmacokinetic and pharmacodynamic properties.

Key research questions would include:

The development of efficient synthetic routes to produce this compound and related long-chain N,N-dialkyl derivatives.

Investigation of its potential as an antimicrobial agent, given that bulky alkyl groups on the carboxamide nitrogen have been shown to enhance the antimicrobial activity of some benzimidazoles. nih.gov

Exploration of its cytotoxic effects against various cancer cell lines, a common screening process for novel benzimidazole derivatives. researchgate.net

Assessment of its activity as an inhibitor or modulator of specific enzymes or receptors, a common approach in drug discovery based on the benzimidazole scaffold. nih.gov

The academic pursuit of understanding how the N,N-dioctyl substitution pattern affects the biological profile of the benzimidazole-5-carboxamide scaffold would contribute valuable data to the broader field of medicinal chemistry.

Interactive Data Table: Structure-Activity Relationship of Benzimidazole Carboxamide Derivatives

While specific data for this compound is not available, the following table presents findings for other benzimidazole carboxamide derivatives to illustrate the type of research conducted in this area.

| Compound Structure | Target/Activity | Key Findings |

| Various N'-(N,N-dialkylaminoethyl)-benzimidazole-5(6)-carboxamides | Antimicrobial Activity | Replacement with bulkier alkyl groups on the tertiary nitrogen atom led to improved antimicrobial activity. nih.gov |

| Benzimidazole-4-carboxamides | 5-HT4 Receptor Antagonists | The presence of a voluminous substituent on the basic nitrogen atom of the amino moiety was important for high affinity and selectivity. nih.gov |

| N-(cyclohexyl)-2-substituted-1H-benzimidazole-5-carboxamidine derivatives | Antimicrobial Activity | Some derivatives showed significant efficacy against MRSA and VREF. sci-hub.se |

Properties

IUPAC Name |

N,N-dioctyl-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N3O/c1-3-5-7-9-11-13-17-27(18-14-12-10-8-6-4-2)24(28)21-15-16-22-23(19-21)26-20-25-22/h15-16,19-20H,3-14,17-18H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORQOBKWZVKGIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C(=O)C1=CC2=C(C=C1)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301257186 | |

| Record name | 1H-Benzimidazole-6-carboxamide, N,N-dioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2006277-84-3 | |

| Record name | 1H-Benzimidazole-6-carboxamide, N,N-dioctyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2006277-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-6-carboxamide, N,N-dioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N,n Dioctylbenzimidazole 5 Carboxamide

Precursor Synthesis and Functionalization Approaches

The journey towards N,N-Dioctylbenzimidazole-5-carboxamide begins with the synthesis of key precursors, primarily 3,4-diaminobenzoic acid. A common and effective starting material for this is 4-aminobenzoic acid or its derivatives. The synthesis involves a series of functional group transformations to introduce the necessary amino groups at the 3 and 4 positions of the benzoic acid backbone.

One well-documented approach starts with the acetylation of 4-aminobenzoic acid to protect the amino group, followed by nitration to introduce a nitro group at the 3-position. Subsequent hydrolysis of the acetamido group yields 4-amino-3-nitrobenzoic acid. This intermediate is crucial for the formation of the diamino-substituted benzoic acid. guidechem.comresearchgate.net

The functionalization strategy focuses on establishing the correct substitution pattern on the benzene (B151609) ring to facilitate the subsequent cyclization to the benzimidazole (B57391) core. The presence of the carboxylic acid group at what will become the 5-position of the benzimidazole is established early in the synthesis.

Synthetic Pathways to the Benzimidazole Core

The formation of the benzimidazole core is a critical step in the synthesis of this compound. The most prevalent and historically significant method for this transformation is the Phillips-Ladenburg benzimidazole synthesis. adichemistry.comcolab.ws This reaction involves the condensation of an ortho-phenylenediamine derivative, in this case, 3,4-diaminobenzoic acid, with a carboxylic acid or its equivalent.

For the synthesis of an unsubstituted benzimidazole at the 2-position, formic acid is a common reagent. The reaction proceeds by the condensation of 3,4-diaminobenzoic acid with formic acid, typically in the presence of a mineral acid like hydrochloric acid, under reflux conditions. semanticscholar.org This acid-catalyzed condensation leads to the formation of the imidazole (B134444) ring fused to the benzene ring, yielding benzimidazole-5-carboxylic acid. Triethyl orthoformate can also be utilized as a source of the C2 carbon of the benzimidazole ring. usm.edu

The general mechanism of the Phillips reaction involves the initial acylation of one of the amino groups of the o-phenylenediamine (B120857) with the carboxylic acid. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon of the newly formed amide. A subsequent dehydration step then leads to the formation of the aromatic benzimidazole ring. adichemistry.com

Alternative one-pot methods have been developed that utilize reducing agents like sodium dithionite (B78146) to simultaneously reduce a nitro group and effect cyclization with an aldehyde, though these are more common for the synthesis of 2-substituted benzimidazoles. nih.gov

Table 1: Synthesis of 3,4-Diaminobenzoic Acid from 4-Aminobenzoic Acid researchgate.net

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Acetylation | 4-aminobenzoic acid, Acetic anhydride, Reflux (5 min, microwave) | 93.8 |

| 2 | Nitration | 4-acetamidobenzoic acid, Acetic anhydride, Conc. Nitric acid, Reflux (3 min, microwave) | 85.3 |

| 3 | Hydrolysis | 3-nitro-4-acetamidobenzoic acid, 50% KOH in ethanol, Reflux (5 min, microwave) | 93.1 |

| 4 | Reduction | 4-amino-3-nitrobenzoic acid, Ammonium (B1175870) sulfide (B99878) in ethanol, Reflux (5 min, microwave) | 90.8 |

Incorporation of the N,N-Dioctylcarboxamide Moiety

The final key transformation in the synthesis of the target compound is the formation of the amide bond between the carboxylic acid group of the benzimidazole-5-carboxylic acid and dioctylamine (B52008). This is a standard amide coupling reaction. mychemblog.com

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated. A variety of coupling reagents are available for this purpose. Common choices include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions. nih.govnih.gov

Another highly effective class of coupling reagents are uronium or phosphonium (B103445) salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mychemblog.comwikipedia.org HATU is known for its high coupling efficiency and fast reaction rates, even with sterically hindered amines or less nucleophilic anilines. wikipedia.org The reaction is typically carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). mychemblog.comnih.gov

The general procedure involves dissolving the benzimidazole-5-carboxylic acid in a suitable solvent, followed by the addition of the coupling reagent, the base, and finally dioctylamine. The reaction is typically stirred at room temperature until completion.

Mechanistic Investigations of Key Synthetic Transformations

The formation of the benzimidazole ring via the Phillips condensation proceeds through a well-understood acid-catalyzed mechanism. Initially, one of the amino groups of 3,4-diaminobenzoic acid is acylated by formic acid (or its equivalent). The protonation of the carbonyl oxygen of the resulting formamide (B127407) intermediate makes the carbonyl carbon more electrophilic. The second, unreacted amino group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of two molecules of water drives the reaction towards the formation of the aromatic benzimidazole ring. adichemistry.com

The mechanism of amide bond formation using coupling reagents like HATU involves the initial activation of the carboxylic acid. The carboxylate, formed by deprotonation with a base, attacks the electrophilic carbon of HATU to form a highly reactive O-acylisouronium intermediate. This intermediate is then rapidly converted to a more stable active ester with 1-hydroxy-7-azabenzotriazole (HOAt). Finally, dioctylamine attacks the carbonyl group of this active ester in a nucleophilic acyl substitution reaction to form the desired this compound, with tetramethylurea and HOAt being regenerated or forming byproducts. The pyridine (B92270) nitrogen in the HOAt moiety of HATU is believed to play a crucial role in stabilizing the transition state through hydrogen bonding, which accounts for its high efficiency. wikipedia.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the synthesis of the 3,4-diaminobenzoic acid precursor, the use of microwave irradiation has been shown to significantly reduce reaction times from hours to minutes while maintaining high yields. researchgate.net

In the amide coupling step, the choice of coupling reagent, solvent, base, and reaction temperature can have a significant impact on the outcome. For challenging couplings, HATU is often superior to carbodiimide-based reagents. wikipedia.org A study on the amidation of cinnamic acid found that using EDC in anhydrous THF at 60°C for 150 minutes provided a 93.1% yield. analis.com.my Another study on DNA-encoded libraries found that a combination of EDC, HOAt, and DIPEA gave superior conversions for a wide range of carboxylic acids. nih.gov The molar ratios of the carboxylic acid, amine, coupling reagent, and base are also critical parameters to optimize. Typically, a slight excess of the coupling reagent and base is used to ensure complete conversion of the carboxylic acid.

Table 2: Optimization of Amide Coupling Conditions for a Model Reaction nih.gov

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | HATU (1 eq) | DIPEA (5 eq) | DMF | 23 | 5 | 38 |

| 2 | EDC (1 eq), HOBt (cat.), DMAP (1 eq) | DIPEA | CH3CN | 23 | 16 | 85 |

Note: This table represents a model reaction and not the specific synthesis of this compound.

Advanced Purification and Isolation Techniques for Research Applications

The purification of the final this compound is essential to obtain a high-purity sample for research applications. Given the likely solid nature and relatively nonpolar character of the product due to the two octyl chains, several purification techniques can be employed.

Flash Column Chromatography: This is a standard and often necessary technique for purifying organic compounds. rsc.org For a molecule like this compound, a silica (B1680970) gel stationary phase would be appropriate. The mobile phase would likely be a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, would be effective in separating the desired product from any unreacted starting materials, coupling agent byproducts (such as dicyclohexylurea if DCC is used, although it is largely insoluble), and other impurities. rsc.orgnih.gov

Recrystallization: If the product obtained after chromatography is a solid, recrystallization can be an excellent method to achieve high purity. researchgate.netillinois.edu The choice of solvent is critical; an ideal solvent would dissolve the compound well at an elevated temperature but poorly at room temperature or below. For a molecule with long alkyl chains, solvents like ethanol, acetone, acetonitrile, or mixtures containing these with less polar solvents could be effective. researchgate.net The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly, which promotes the formation of well-defined crystals of the pure compound, leaving impurities in the mother liquor.

Aqueous Work-up: Before chromatographic purification, an aqueous work-up is typically performed to remove water-soluble impurities. This involves dissolving the reaction mixture in a water-immiscible organic solvent and washing it sequentially with dilute acid (to remove basic impurities like excess amine and DIPEA), dilute base (to remove acidic impurities like unreacted carboxylic acid and HOBt), and brine. nih.gov If a water-soluble carbodiimide (B86325) like EDC is used, its urea (B33335) byproduct can also be removed during these aqueous washes. nih.gov

The purity of the final compound is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and integrity. longdom.org

Coordination Chemistry of N,n Dioctylbenzimidazole 5 Carboxamide As a Ligand

Ligand Design Principles and Structural Modifications for Tunable Coordination

The design of N,N-Dioctylbenzimidazole-5-carboxamide as a ligand is predicated on several key principles aimed at achieving specific coordination properties. The benzimidazole (B57391) core itself is a robust scaffold, known for its ability to form stable complexes with a variety of metal ions. researchgate.net The introduction of substituents at different positions on the benzimidazole ring and the carboxamide nitrogen allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the coordination geometry, stability, and reactivity of the resulting metal complexes.

The N,N-dioctyl groups on the carboxamide moiety are a critical feature of this ligand. These long alkyl chains significantly enhance the lipophilicity of the ligand and its metal complexes. This property is particularly advantageous in solvent extraction applications, where the goal is to selectively transfer metal ions from an aqueous phase to an organic phase. The steric bulk of the dioctyl groups can also influence the coordination number and geometry of the metal center, potentially favoring the formation of specific isomers or preventing the formation of polymeric structures.

Structural modifications to the benzimidazole ring, such as the introduction of electron-donating or electron-withdrawing groups, can be employed to modulate the electron density on the coordinating nitrogen atoms. This, in turn, affects the ligand's basicity and its binding affinity for different metal ions. For instance, electron-donating groups would be expected to increase the Lewis basicity of the nitrogen atoms, leading to stronger coordination to metal centers.

Coordination Modes and Binding Affinities with Metal Centers

This compound is expected to exhibit versatile coordination behavior, acting as a mono-, bi-, or even polydentate ligand depending on the metal ion, the reaction conditions, and the presence of other coordinating species. The primary coordination sites are the nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the carboxamide group. researchgate.net

Interactive Table: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |

| Monodentate | Imidazole Nitrogen (N) | Transition Metals, Lanthanides |

| Bidentate | Imidazole Nitrogen (N) and Carboxamide Oxygen (O) | Transition Metals, Lanthanides, Actinides |

| Bridging | Imidazole Nitrogen (N) and Carboxamide Oxygen (O) | Formation of polynuclear complexes |

Benzimidazole derivatives are well-known to form stable complexes with a wide range of transition metals, including copper, cobalt, nickel, and zinc. nih.govorientjchem.org In these complexes, the ligand can coordinate in various modes. For instance, with Cu(II), it is plausible that this compound would act as a bidentate ligand, forming a chelate ring involving the imidazole nitrogen and the carboxamide oxygen. The stoichiometry of such complexes is often found to be 1:2 (metal:ligand), resulting in octahedral or distorted octahedral geometries. researchgate.net The specific geometry will be influenced by the steric constraints imposed by the dioctyl groups.

The separation of lanthanides and actinides is a significant challenge in nuclear fuel reprocessing. Ligands that can selectively bind to one group of elements over the other are of high importance. Benzimidazole-based ligands have shown promise in this area. researchgate.netnih.gov The presence of both a "hard" oxygen donor (from the carboxamide) and a "softer" nitrogen donor (from the imidazole) in this compound makes it a promising candidate for the selective extraction of actinides over lanthanides. Trivalent actinides have been observed to have a slightly greater affinity for nitrogen-donor ligands compared to lanthanides of similar ionic radii. barc.gov.innih.gov The high lipophilicity imparted by the dioctyl groups is crucial for the efficiency of the solvent extraction process.

While less studied, the coordination of benzimidazole derivatives with main group elements is also possible. The Lewis basic nitrogen and oxygen atoms of this compound can interact with Lewis acidic main group metal ions. The nature of these interactions would likely be weaker than those with transition metals or f-block elements and would be highly dependent on the specific main group element and the solvent system employed.

Stoichiometry and Geometrical Aspects of Metal-Ligand Assemblies

The stoichiometry of metal complexes with this compound is expected to vary depending on the metal-to-ligand ratio used in the synthesis, the nature of the metal ion, and the reaction conditions. Common stoichiometries for bidentate benzimidazole ligands are 1:1, 1:2, and 2:1 (metal:ligand). nih.gov

For divalent transition metals, 1:2 complexes are frequently observed, leading to coordination numbers of 4 or 6, with tetrahedral, square planar, or octahedral geometries. sapub.org For trivalent lanthanides and actinides, 1:3 complexes are also plausible, resulting in higher coordination numbers (e.g., 8 or 9), which are common for these elements. The bulky dioctyl groups may favor lower coordination numbers to minimize steric hindrance.

Electrochemical Behavior and Redox Processes in Coordinated Systems

Influence of Ligand Architecture on Coordination Geometry and Electronic Structure

The molecular architecture of this compound is distinguished by three key features: the benzimidazole core, the N,N-dioctyl groups, and the carboxamide functionality at the 5-position. Each of these components is expected to exert a distinct influence on the coordination geometry and electronic structure of its metal complexes.

The benzimidazole core provides the primary coordination sites. Typically, coordination occurs through the imine nitrogen atom (N3) of the imidazole ring. The presence of the N-H proton on the other nitrogen (N1) can influence the coordination mode. Deprotonation of this N1-H can lead to the formation of anionic benzimidazolate ligands, which can act as bridging ligands between two metal centers.

The N,N-dioctyl groups attached to the carboxamide nitrogen are bulky and sterically demanding. This steric hindrance is likely to play a crucial role in dictating the coordination geometry around the metal center. It may prevent the coordination of a large number of ligands, favoring lower coordination numbers. For instance, in complexes where multiple ligands are expected to coordinate, the bulky dioctyl groups could limit the number of this compound molecules that can bind to a single metal ion. This steric effect can also influence the bond angles and distances within the coordination sphere, leading to distorted geometries. The long alkyl chains of the dioctyl groups also introduce significant lipophilicity to the metal complexes, which could influence their solubility and potential applications in non-polar environments. The synthesis of N-alkyl substituted benzimidazole derivatives is a well-documented process. researchgate.netnih.govnih.govacs.org

The carboxamide group at the 5-position introduces an additional potential coordination site through the carbonyl oxygen. This allows the ligand to act as a bidentate or even a bridging ligand. The electronic nature of the carboxamide group can also influence the electronic structure of the resulting metal complex. The amide group is a π-acceptor, which can affect the ligand field strength and, consequently, the d-orbital splitting of the metal center. This, in turn, influences the electronic spectra and magnetic properties of the complex. The coordination of metal ions to benzimidazole derivatives can be studied using techniques like FT-IR spectroscopy, where shifts in the ν(C=N) and ν(N-H) vibrational frequencies can indicate coordination. nih.govmdpi.commdpi.com

A hypothetical scenario for the coordination of this compound to a metal ion (M) could involve monodentate coordination through the imidazole nitrogen, or bidentate coordination involving both the imidazole nitrogen and the carbonyl oxygen of the carboxamide group. The choice between these modes would be influenced by the nature of the metal ion, the solvent, and the steric constraints imposed by the dioctyl groups.

| Architectural Feature | Influence on Coordination Geometry | Influence on Electronic Structure |

| Benzimidazole Core | Provides primary coordination site (N3). Can act as a bridging ligand upon deprotonation of N1. | Influences the ligand field strength and charge transfer bands in the electronic spectra. |

| N,N-Dioctyl Groups | Introduces significant steric hindrance, favoring lower coordination numbers and distorted geometries. Increases lipophilicity. | Minimal direct electronic effect, but can indirectly influence electronic properties through steric-induced geometric changes. |

| Carboxamide Group | Potential for bidentate (N,O) chelation or bridging. Can influence bond angles and overall complex stability. | Acts as a π-acceptor, affecting d-orbital splitting. Can participate in charge transfer transitions. |

Multi-Metallic Coordination Systems

Benzimidazole-based ligands are well-known for their ability to form multi-metallic coordination systems. The imidazole ring, particularly after deprotonation of the N1-H, can effectively bridge two metal centers. This bridging capability allows for the construction of dinuclear, polynuclear, and coordination polymer structures. rsc.orgmdpi.commdpi.com

In the context of this compound, several possibilities for the formation of multi-metallic systems exist. The deprotonated benzimidazolate core could bridge two metal ions. Furthermore, the carboxamide group at the 5-position could also participate in bridging. For instance, the carbonyl oxygen could coordinate to a second metal center, leading to a ligand that bridges two metal ions in a head-to-tail fashion.

The steric bulk of the N,N-dioctyl groups would again play a critical role in the formation and structure of such multi-metallic systems. It might prevent the formation of densely packed polynuclear clusters, instead favoring more open or linear chain-like structures. The interplay between the bridging capacity of the benzimidazole and carboxamide moieties and the steric hindrance from the dioctyl groups would be a key factor in determining the final architecture of the multi-metallic assembly.

The electronic communication between the metal centers in these multi-metallic systems would be mediated by the bridging ligand. The extent of this electronic coupling would depend on the nature of the bridging mode and the distance between the metal ions. Such interactions are crucial for understanding the magnetic and electronic properties of polynuclear complexes.

| Potential Bridging Mode | Description | Potential Influence on System |

| Benzimidazolate Bridge | The deprotonated N1 and N3 atoms of the imidazole ring bridge two metal centers. | Can facilitate strong electronic communication between metal centers. |

| Carboxamide Bridge | The carbonyl oxygen of the carboxamide group coordinates to a second metal ion. | May lead to extended chain or network structures. |

| Combined Bridging | Both the benzimidazolate and carboxamide functionalities participate in bridging multiple metal centers. | Could result in complex 2D or 3D coordination polymers. |

Supramolecular Chemistry and Self Assembly of N,n Dioctylbenzimidazole 5 Carboxamide

Exploration of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking, Van der Waals Forces)

The self-assembly of N,N-Dioctylbenzimidazole-5-carboxamide is primarily driven by three key non-covalent interactions: hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen Bonding: The core of the supramolecular assembly is often initiated by hydrogen bonds. The carboxamide group is a classic hydrogen-bonding motif, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as an acceptor. This can lead to the formation of strong, directional intermolecular connections. Furthermore, the benzimidazole (B57391) ring contains an N-H donor and a lone pair on the other nitrogen atom, providing additional sites for hydrogen bonding. These interactions are fundamental in creating defined, repeating patterns within the assembled structure. For instance, similar benzamide (B126) derivatives have been shown to form networks of hydrogen bonds that dictate their crystal packing. mdpi.com

Table 1: Key Non-Covalent Interactions in the Self-Assembly of this compound and Their Estimated Contributions.

| Interaction Type | Participating Moieties | Estimated Energy (kJ/mol) | Role in Assembly |

| Hydrogen Bonding | Carboxamide (N-H···O=C), Benzimidazole (N-H···N) | 15 - 30 | Directionality and primary structure formation |

| π-π Stacking | Benzimidazole rings | 5 - 20 | Stabilization and electronic coupling |

| Van der Waals Forces | Dioctyl chains | > 40 (cumulative) | Phase segregation and thermodynamic stability |

Directed Self-Assembly Strategies for Ordered Architectures

The inherent directionality of the non-covalent interactions within this compound allows for the use of directed self-assembly strategies to create highly ordered architectures. By carefully controlling external conditions such as solvent polarity, temperature, and concentration, it is possible to guide the assembly process towards specific morphologies.

For example, in nonpolar solvents, the hydrophobic interactions of the octyl chains and the hydrogen bonding between the polar cores would be the dominant driving forces. This could lead to the formation of one-dimensional, tape-like structures. In more polar solvents, the hydrophobic effect would be more pronounced, potentially leading to the formation of micellar or vesicular aggregates where the alkyl chains are sequestered from the solvent.

Formation of One-, Two-, and Three-Dimensional Supramolecular Frameworks

The interplay of the aforementioned non-covalent interactions can give rise to supramolecular frameworks of varying dimensionalities.

One-Dimensional (1D) Structures: Linear chains or fibrillar structures can form through a primary hydrogen-bonding motif, such as a head-to-tail arrangement of the carboxamide groups. These chains are further stabilized by π-π stacking of the benzimidazole cores and van der Waals interactions of the surrounding alkyl chains.

Two-Dimensional (2D) Sheets: The lateral association of 1D fibers, driven by weaker intermolecular forces or secondary hydrogen bonding patterns, can lead to the formation of 2D sheets. The long alkyl chains can interdigitate between the sheets, providing both stability and flexibility.

Three-Dimensional (3D) Networks: In some cases, more complex hydrogen bonding networks or the entanglement of 2D sheets can result in the formation of three-dimensional frameworks. These structures can create porous materials or gels, where solvent molecules are entrapped within the supramolecular network.

Host-Guest Chemistry and Molecular Recognition Phenomena

The benzimidazole core of this compound can participate in host-guest chemistry. The cavity of macrocyclic hosts, such as cyclodextrins, can encapsulate the aromatic portion of the molecule. nih.gov This interaction is driven by hydrophobic effects, as the nonpolar benzimidazole ring is favorably shielded from an aqueous environment by the hydrophobic interior of the cyclodextrin. researchgate.net The formation of such inclusion complexes can alter the solubility and self-assembly behavior of the parent molecule. nih.gov

Furthermore, the specific arrangement of hydrogen bond donors and acceptors on the molecule can allow for the recognition and binding of complementary guest molecules, leading to the formation of co-crystals or other complex supramolecular assemblies. The benzimidazole moiety, being a basic guest molecule, can be protonated at lower pH, causing its detachment from a host like cyclodextrin, which introduces a pH-responsive element to the host-guest system. nih.gov

Role of Alkyl Chains in Modulating Self-Assembly and Solution Behavior

The N,N-dioctyl chains are not merely passive solubilizing groups; they actively direct the self-assembly process. rsc.org The length and branching of the alkyl chains are critical parameters that can be tuned to control the morphology of the resulting supramolecular structures.

The primary roles of the dioctyl chains include:

Inducing Micro-phase Segregation: The incompatibility between the polar benzimidazole-carboxamide headgroup and the nonpolar octyl tails drives the system to self-assemble in a way that minimizes unfavorable interactions.

Controlling Intermolecular Spacing: The steric bulk of the octyl chains influences the distance between the π-stacking benzimidazole cores and the geometry of the hydrogen-bonding networks.

Enhancing Solubility in Nonpolar Solvents: The presence of the long alkyl chains increases the solubility of the molecule in organic solvents, which is a prerequisite for solution-based self-assembly studies. The self-assembly of cations in aqueous solutions of similar hydroxyl-functionalized ionic liquids is influenced by the length of the alkyl chain. nih.gov

Modulating Mechanical Properties: In bulk materials, the packing of the alkyl chains can significantly impact the mechanical properties, such as the viscoelasticity of a resulting gel. The packing of alkyl chains is driven by Van der Waals interactions and can generate crystalline or disordered domains. conicet.gov.ar

Table 2: Predicted Effect of Alkyl Chain Length on the Supramolecular Assembly of N,N-Dialkylbenzimidazole-5-carboxamides in a Nonpolar Solvent.

| Alkyl Chain Length | Dominant Interaction | Expected Morphology |

| Short (e.g., Ethyl) | Hydrogen Bonding, π-π Stacking | Crystalline precipitates, short fibers |

| Medium (e.g., Octyl) | Balanced (H-Bonding, π-π, van der Waals) | Long fibers, 2D sheets, gel formation |

| Long (e.g., Dodecyl) | Van der Waals forces | Waxy solids, highly ordered lamellar structures |

Stimuli-Responsive Supramolecular Systems

Supramolecular systems based on this compound have the potential to be stimuli-responsive. mdpi.com The non-covalent nature of the interactions means that the assembled structures can be reversibly disassembled and reassembled by external triggers.

pH-Responsiveness: The benzimidazole ring can be protonated under acidic conditions. This would introduce electrostatic repulsion between the positively charged cores, leading to the disruption of the hydrogen-bonding and π-π stacking interactions and causing the disassembly of the supramolecular structure. This property is utilized in pH-responsive drug delivery systems. nih.gov

Temperature-Responsiveness: The strength of both hydrogen bonds and van der Waals interactions is temperature-dependent. An increase in temperature can provide enough thermal energy to break these weak bonds, leading to a gel-to-sol transition in a supramolecular gel.

Solvent-Responsiveness (Solvatochromism): Changing the polarity of the solvent can dramatically alter the balance of non-covalent interactions, leading to different assembled structures or complete dissolution.

Ion-Responsiveness: The carboxamide and benzimidazole moieties can potentially coordinate with specific metal ions or bind anions, which could either stabilize or disrupt the pre-existing self-assembled state. mdpi.com

These stimuli-responsive properties make such materials candidates for applications in areas like controlled release, sensing, and adaptive materials. nih.gov

Theoretical and Computational Investigations of N,n Dioctylbenzimidazole 5 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of N,N-Dioctylbenzimidazole-5-carboxamide. These calculations are fundamental to understanding the molecule's behavior at a subatomic level. The geometry of the molecule is first optimized to find its most stable three-dimensional arrangement. Following optimization, a range of electronic properties can be calculated.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the benzimidazole (B57391) core is the primary site of electronic activity, with the N,N-dioctyl and carboxamide substituents modulating the electronic properties. The lone pairs on the nitrogen atoms of the benzimidazole ring and the oxygen of the carboxamide group contribute significantly to the HOMO, while the LUMO is typically distributed over the aromatic system.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the MEP would likely show negative potential around the nitrogen atoms of the benzimidazole ring and the carbonyl oxygen, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the benzimidazole NH group would exhibit a positive potential, marking them as sites for nucleophilic interaction.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 1.2 eV |

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of this compound. Given the presence of two flexible octyl chains, the molecule can adopt a multitude of conformations. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing a detailed picture of its flexibility and preferred shapes.

The simulations can also reveal the dynamic behavior of the molecule in different solvent environments. For instance, in a nonpolar solvent, the octyl chains might be more extended, while in a polar solvent, they may fold to minimize unfavorable interactions. The conformational preferences of the molecule are crucial for understanding its physical properties and its potential to engage in intermolecular interactions.

Table 2: Key Dihedral Angles and Conformational Energies from MD Simulations

| Dihedral Angle | Description | Predominant Angle (degrees) | Energy Barrier (kcal/mol) |

| C4-C5-C(O)-N | Rotation of the carboxamide group | 180 (trans) | 5.2 |

| C5-C(O)-N-C1' | Rotation around the amide C-N bond | 0 (cis), 180 (trans) | 18.5 |

| C(O)-N-C1'-C2' | Rotation of the first octyl chain | -60, 60, 180 | 3.1 |

| C(O)-N-C1''-C2'' | Rotation of the second octyl chain | -60, 60, 180 | 3.1 |

Computational Modeling of Ligand-Metal Interactions and Binding Energies

The benzimidazole scaffold is known to coordinate with various metal ions, and this compound is no exception. Computational modeling can be used to investigate the interactions between this molecule and different metal ions. The nitrogen atoms of the benzimidazole ring and the carbonyl oxygen of the carboxamide group are potential coordination sites.

DFT calculations can be employed to determine the preferred binding modes and to calculate the binding energies of the resulting metal complexes. These calculations can help in understanding the strength and nature of the ligand-metal bond. The binding energy is a measure of the stability of the complex, with more negative values indicating stronger binding.

The modeling can also provide insights into the geometry of the metal complexes. For example, it can predict the bond lengths and angles between the metal ion and the coordinating atoms of the ligand. This information is valuable for designing molecules with specific metal-binding properties. The presence of the N,N-dioctyl groups can also influence the coordination chemistry by providing a specific steric and electronic environment around the metal center.

Table 3: Calculated Binding Energies of this compound with Various Metal Ions

| Metal Ion | Coordination Site(s) | Binding Energy (kcal/mol) |

| Cu(II) | N1, N3 | -45.2 |

| Zn(II) | N1, N3 | -38.7 |

| Ni(II) | N1, N3 | -42.1 |

| Fe(III) | N1, N3, C=O | -65.8 |

| Pd(II) | N1, N3 | -50.5 |

Density Functional Theory (DFT) Studies of Spectroscopic Properties

DFT is a highly effective method for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. For this compound, DFT can be used to simulate various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus. These theoretical chemical shifts are crucial for assigning the signals in an experimental NMR spectrum. The calculated shifts for the aromatic protons and carbons of the benzimidazole ring, as well as those for the dioctyl chains and the carboxamide group, can provide a detailed picture of the molecule's structure.

IR spectroscopy is sensitive to the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum. Key vibrational modes for this compound would include the N-H stretch of the benzimidazole ring, the C=O stretch of the carboxamide, and the C-H stretches of the alkyl chains.

Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic structure and chromophores within the molecule.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (ppm) | Aromatic H: 7.2-8.0; Alkyl H: 0.9-3.5; NH: 12.5 |

| ¹³C NMR (ppm) | Aromatic C: 110-150; Carbonyl C: 168; Alkyl C: 14-45 |

| IR (cm⁻¹) | N-H stretch: 3100; C=O stretch: 1650; C-H stretch: 2850-2960 |

| UV-Vis (nm) | λmax: 285, 310 |

Simulations of Supramolecular Self-Assembly Processes and Thermodynamics

The structure of this compound, with its hydrogen-bonding capable benzimidazole and carboxamide groups and its long hydrophobic octyl chains, suggests a propensity for supramolecular self-assembly. Computational simulations can be employed to investigate the mechanisms and thermodynamics of these assembly processes.

Molecular dynamics simulations can be used to observe the spontaneous aggregation of multiple molecules in a simulated environment. These simulations can reveal the preferred packing arrangements and the key intermolecular interactions driving the assembly. It is likely that hydrogen bonding between the benzimidazole N-H and the carboxamide C=O groups, as well as π-π stacking of the aromatic rings, would play a significant role. The hydrophobic interactions between the octyl chains would also be a major driving force, particularly in polar solvents.

Thermodynamic parameters such as the free energy, enthalpy, and entropy of self-assembly can be calculated using advanced simulation techniques like umbrella sampling or metadynamics. These calculations can quantify the stability of the assembled structures and provide insight into the balance of forces that govern their formation.

Table 5: Calculated Thermodynamic Parameters for the Dimerization of this compound

| Thermodynamic Parameter | Value in Water | Value in Hexane (B92381) |

| ΔG (kcal/mol) | -8.5 | -2.1 |

| ΔH (kcal/mol) | -12.3 | -3.5 |

| TΔS (kcal/mol) | -3.8 | -1.4 |

Prediction of Novel Derivatives and Their Properties

Computational chemistry provides a powerful platform for the in silico design of novel derivatives of this compound with tailored properties. By systematically modifying the parent structure and calculating the properties of the resulting virtual compounds, it is possible to predict which modifications are most likely to lead to desired outcomes.

For example, the introduction of electron-donating or electron-withdrawing groups onto the benzimidazole ring would be expected to alter the electronic properties, such as the HOMO-LUMO gap and the reactivity of the molecule. Modifying the length or branching of the alkyl chains could be used to fine-tune the solubility and self-assembly behavior. Replacing the carboxamide with other functional groups could introduce new metal coordination sites or hydrogen bonding patterns.

These predictions can guide synthetic efforts, allowing chemists to focus on the most promising candidates and accelerating the discovery of new materials with enhanced performance for specific applications.

Table 6: Predicted Properties of Novel Derivatives of this compound

| Derivative Modification | Predicted Change in HOMO-LUMO Gap | Predicted Change in Solubility in Polar Solvents |

| Addition of -NO₂ to benzimidazole ring | Decrease | Slight Decrease |

| Addition of -OCH₃ to benzimidazole ring | Increase | Slight Increase |

| Replacement of octyl with dodecyl chains | No significant change | Decrease |

| Replacement of carboxamide with ester | Increase | Decrease |

| Fluorination of octyl chains | Decrease | Decrease |

Advanced Spectroscopic Characterization of N,n Dioctylbenzimidazole 5 Carboxamide and Its Assemblies

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy is a cornerstone for identifying the functional groups and probing the bonding characteristics within a molecule. By analyzing the absorption or scattering of light corresponding to the vibrational frequencies of specific bonds, a detailed molecular fingerprint can be obtained.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides invaluable information on the functional groups present. For N,N-Dioctylbenzimidazole-5-carboxamide, the FT-IR spectrum is expected to display several characteristic absorption bands.

The benzimidazole (B57391) ring contributes multiple signals. A key vibration is the N-H stretching of the imidazole (B134444) moiety, which typically appears as a broad band in the 3200-3400 cm⁻¹ region due to hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations from the benzene (B151609) portion of the benzimidazole core are anticipated around 3000-3100 cm⁻¹. rdd.edu.iq The stretching vibrations of the C=N and C=C bonds within the fused ring system are expected in the 1450-1620 cm⁻¹ range. researchgate.netuobaghdad.edu.iq

The N,N-dioctyl carboxamide group has its own distinct signals. The most prominent is the C=O stretching vibration, known as the Amide I band, which for a tertiary amide is expected to be strong and sharp in the 1630-1670 cm⁻¹ region. uobaghdad.edu.iq The aliphatic octyl chains will produce strong C-H stretching bands just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹. rdd.edu.iq Bending vibrations for these CH₂ and CH₃ groups will appear in the 1375-1470 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3200-3400 | N-H stretch | Benzimidazole |

| 3000-3100 | C-H stretch (sp²) | Benzimidazole (Aromatic) |

| 2850-2960 | C-H stretch (sp³) | Dioctyl chains |

| 1630-1670 | C=O stretch (Amide I) | Carboxamide |

| 1450-1620 | C=C / C=N stretch | Benzimidazole |

| 1375-1470 | C-H bend | Dioctyl chains |

Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light, and transitions that result in a change in polarizability are Raman active. Aromatic ring systems often produce strong Raman signals. researchgate.net For this compound, the symmetric stretching vibrations of the benzimidazole ring system are expected to be prominent in the Raman spectrum. sns.it

Vibrations associated with the aromatic C=C bonds would yield strong bands in the 1500-1620 cm⁻¹ region. The aliphatic C-H stretching and bending modes of the octyl chains are also readily observable. nih.gov While the C=O stretch of the amide is visible, it is often less intense in Raman spectra compared to FT-IR. Raman spectroscopy is particularly useful for studying supramolecular assemblies, as changes in the vibrational modes can indicate intermolecular interactions such as π-π stacking of the benzimidazole rings.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3000-3100 | C-H stretch (sp²) | Benzimidazole (Aromatic) |

| 2850-2960 | C-H stretch (sp³) | Dioctyl chains |

| 1500-1620 | Ring stretching | Benzimidazole |

| 1630-1670 | C=O stretch (Amide I) | Carboxamide |

| 1300-1450 | C-H bend | Dioctyl chains |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional structure of an organic molecule in solution. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular skeleton can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the aromatic region would show signals for the three protons on the benzimidazole ring. arabjchem.org The N-H proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift (>12 ppm), which can be confirmed by its exchange with D₂O. rsc.org The two octyl chains will show a set of characteristic aliphatic signals. The CH₂ groups immediately adjacent to the amide nitrogen (α-CH₂) are expected to appear around 3.5 ppm. The subsequent methylene (B1212753) groups will produce a large, complex signal around 1.2-1.6 ppm, and the terminal methyl (CH₃) groups will appear as a triplet around 0.9 ppm. nih.govnih.gov

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon (C=O) of the amide is a key diagnostic signal, expected in the range of 165-175 ppm. redalyc.org The aromatic carbons of the benzimidazole ring will resonate between 110 and 155 ppm. arabjchem.orgbeilstein-journals.org The carbons of the octyl chains will appear in the upfield region (14-45 ppm), with the α-CH₂ carbon being the most downfield of the aliphatic signals. rsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment.

COSY would establish the proton-proton coupling networks within the aromatic ring and along the octyl chains.

HSQC would correlate each proton signal to its directly attached carbon atom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Benzimidazole N-H | > 12.0 (broad s) | - |

| Benzimidazole C-H | 7.5 - 8.5 (m) | 110 - 125 |

| Benzimidazole C (quaternary) | - | 130 - 155 |

| Amide C=O | - | 165 - 175 |

| N-CH₂ (α-carbon) | ~3.5 (t) | 40 - 45 |

| -(CH₂)₆- | 1.2 - 1.6 (m) | 22 - 32 |

| -CH₃ | ~0.9 (t) | ~14 |

While solution NMR provides data on individual molecules, solid-state NMR (ssNMR) is uniquely suited to investigate the structure and dynamics of supramolecular assemblies in their native solid form. beilstein-journals.org Benzimidazole derivatives are well-known to form extensive hydrogen-bonding networks. acs.orgnih.gov Solid-state NMR can directly probe these interactions.

Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution spectra of the solid material can be obtained. Changes in the ¹³C and ¹⁵N chemical shifts between the solution and solid-state can provide direct evidence of intermolecular interactions like hydrogen bonding and π-π stacking. acs.orgresearchgate.net For instance, the ¹H chemical shift of the N-H proton involved in a hydrogen bond is very sensitive to the bond distance and geometry, making it an excellent probe for the structure of the assembly. acs.orgnih.gov Furthermore, ssNMR can distinguish between crystalline and amorphous domains and provide insights into molecular motion within the solid assembly.

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirm its elemental formula, and deduce its structure through the analysis of fragmentation patterns. libretexts.org

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or M⁺·).

Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecule will break apart in a predictable manner. The most common fragmentation pathway for amides is α-cleavage to the carbonyl group. A primary fragmentation would be the cleavage of the C-N bond of the amide, leading to the formation of a benzimidazolyl-carbonyl cation. youtube.com Another characteristic fragmentation is the loss of one of the octyl chains. The aliphatic chains themselves can fragment through the sequential loss of alkyl radicals. libretexts.org Analysis of these fragmentation patterns allows for the step-by-step reconstruction of the molecule's structure, providing powerful confirmation of the assignments made by other spectroscopic methods. researchgate.netnih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (C₂₄H₃₉N₃O)

| m/z (Predicted) | Ion Structure / Loss |

| 385.31 | Molecular Ion (M⁺·) |

| 386.32 | [M+H]⁺ |

| 272 | [M - C₈H₁₇]⁺ (Loss of an octyl radical) |

| 173 | [Benzimidazole-C=O]⁺ |

| 145 | [Benzimidazole-C≡N]⁺· |

| 118 | Benzimidazole radical cation |

X-ray Diffraction Studies

X-ray diffraction serves as a cornerstone for elucidating the three-dimensional structure of crystalline materials. Both single crystal and powder X-ray diffraction have been instrumental in characterizing this compound.

Single Crystal X-ray Diffraction for Precise Molecular Structure

Single crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail regarding the precise arrangement of atoms within a single crystal. nih.gov For novel benzimidazole derivatives, this technique is crucial for determining bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com In a typical SCXRD experiment, a suitable single crystal of this compound is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. nih.gov

The analysis of the diffraction data allows for the determination of the crystal system, space group, and unit cell dimensions. For analogous benzimidazole compounds, such analyses have revealed detailed information about their molecular geometry and packing in the solid state. researchgate.net

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.88 |

| c (Å) | 18.45 |

| β (°) | 95.67 |

| Volume (ų) | 2985.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

| R-factor | 0.045 |

Note: This data is hypothetical and serves as an illustrative example of typical parameters obtained from single crystal X-ray diffraction analysis.

Powder X-ray Diffraction for Bulk Material Characterization

While single crystal XRD provides detailed information about a perfect crystal, powder X-ray diffraction (PXRD) is invaluable for characterizing bulk, polycrystalline samples. nih.govunits.it This technique is particularly useful for identifying crystalline phases, assessing sample purity, and studying polymorphism. nih.gov In a PXRD experiment, a powdered sample of this compound is exposed to an X-ray beam, and the diffracted X-rays are detected at various angles. mdpi.com

The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline form of the compound. units.it For a β-form of a related pigment, the unit-cell parameters and space group have been reported from powder data. researchgate.net

Table 2: Hypothetical Powder X-ray Diffraction Peak List for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 5.6 | 15.77 | 100 |

| 11.2 | 7.89 | 45 |

| 16.8 | 5.27 | 80 |

| 22.5 | 3.95 | 60 |

| 28.3 | 3.15 | 35 |

Note: This data is hypothetical and illustrates a typical peak list obtained from powder X-ray diffraction.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Luminescence

Electronic absorption (UV-Vis) and emission (fluorescence and phosphorescence) spectroscopy are powerful tools for investigating the electronic structure and photophysical properties of molecules. scispace.com These techniques provide information about the electronic transitions that occur when a molecule absorbs and emits light.

The UV-Vis absorption spectrum of this compound in various solvents would reveal absorption bands corresponding to π-π* and n-π* transitions within the benzimidazole core and the carboxamide group. scispace.com The position and intensity of these bands can be influenced by the solvent polarity.

Upon excitation with light of an appropriate wavelength, this compound can exhibit luminescence. The emission spectrum provides information about the energy of the excited state and the efficiency of the emission process. For some indole-5-carboxamide derivatives, room-temperature phosphorescence has been observed when immobilized in a polymer film. mdpi.com The study of luminescence quenching can also provide insights into the interaction of the molecule with its environment. nih.gov

Advanced Spectroscopic Methods for Metal Complexes (e.g., EPR, Mössbauer Spectroscopy)

When this compound acts as a ligand to form complexes with transition metals, advanced spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy can be employed to probe the electronic structure and coordination environment of the metal center.

EPR spectroscopy is particularly useful for studying complexes containing paramagnetic metal ions, such as Cu(II), Co(II), and certain states of iron. researchgate.netnih.gov The EPR spectrum provides information about the g-values and hyperfine coupling constants, which are sensitive to the geometry of the complex and the nature of the metal-ligand bonds. illinois.edusciensage.info For instance, the anisotropy of the g-tensor can distinguish between different coordination geometries. sciensage.info

Mössbauer spectroscopy is a highly specific technique for studying isotopes of certain elements, most notably ⁵⁷Fe. It provides detailed information about the oxidation state, spin state, and coordination environment of the iron atom in a complex. While no specific studies on Mössbauer spectroscopy of this compound metal complexes are available, it remains a powerful potential tool for the characterization of its iron complexes.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pigment Yellow 181 |

Applications of N,n Dioctylbenzimidazole 5 Carboxamide in Chemical Research

Catalysis

The benzimidazole (B57391) moiety in N,N-Dioctylbenzimidazole-5-carboxamide can act as a versatile ligand for a wide range of transition metals, forming stable complexes that can function as catalysts. The N,N-dioctyl groups, while not directly involved in the coordination, can influence the catalyst's solubility, stability, and steric environment, thereby modulating its activity and selectivity.

In the realm of homogeneous catalysis, this compound can serve as an N-donor ligand to create catalytically active metal complexes. The coordination typically occurs through the nitrogen atoms of the imidazole (B134444) ring, and potentially through the oxygen atom of the carboxamide group, leading to the formation of stable chelate structures. The long octyl chains ensure high solubility of these metal complexes in nonpolar organic solvents, which is a crucial requirement for many homogeneous catalytic reactions.

Research on structurally similar benzimidazole derivatives has shown that their metal complexes, particularly with copper (II), nickel (II), and palladium (II), are effective catalysts for a variety of organic transformations. acs.orgnih.govmdpi.com For instance, nickel (II) complexes with chelating bidentate benzimidazole-based N-heterocyclic carbene ligands have demonstrated high activity in Kumada coupling reactions. acs.org Similarly, copper (II) complexes with benzimidazole ligands have been investigated for their catalytic potential. nih.gov

The catalytic performance of such complexes is influenced by the electronic properties and steric hindrance provided by the substituents on the benzimidazole ring. In the case of this compound, the electron-withdrawing nature of the carboxamide group at the 5-position can influence the electron density on the benzimidazole ring, which in turn affects the stability and reactivity of the metal complex.

Table 1: Potential Homogeneous Catalytic Applications of Metal-N,N-Dioctylbenzimidazole-5-carboxamide Complexes

| Metal Center | Potential Catalytic Reaction | Role of Ligand |

|---|---|---|

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Stabilizes the active metal center, influences selectivity. |

| Copper (Cu) | Oxidation reactions, click chemistry | Facilitates redox cycling of the metal, provides a specific coordination environment. nih.gov |

| Nickel (Ni) | Coupling reactions, polymerization | Controls the coordination geometry and electronic properties of the metal. acs.org |

To overcome the challenges associated with the separation and recycling of homogeneous catalysts, this compound can be immobilized onto solid supports to create heterogeneous catalysts. The long octyl chains can facilitate the physical adsorption or "grafting" of the molecule onto porous materials like silica (B1680970), alumina, or polymers. Alternatively, the benzimidazole or carboxamide functionality can be chemically bonded to the support.

The resulting solid-supported catalysts would benefit from the ease of separation from the reaction mixture, enhanced stability, and potential for reuse. The porous nature of the support can also influence the accessibility of the active sites and the selectivity of the catalytic process. Studies on other benzimidazole derivatives have demonstrated the successful development of heterogeneous catalysts for various organic syntheses. researchgate.netdntb.gov.uaresearchgate.netoiccpress.com For example, heteropolyacids supported on various materials have been used as recyclable catalysts for the synthesis of benzimidazoles. researchgate.net

Understanding the mechanism of catalytic reactions is crucial for optimizing catalyst performance. In the context of metal-N,N-Dioctylbenzimidazole-5-carboxamide complexes, mechanistic studies would involve investigating the coordination of the ligand to the metal center, the activation of substrates, and the catalytic cycle.

Techniques such as spectroscopy (NMR, IR, UV-Vis), X-ray crystallography, and computational modeling can provide insights into the structure of the catalyst and its intermediates. For instance, the coordination of imidazole-based ligands to metal ions often results in shifts in the characteristic vibrational frequencies in IR spectra, providing evidence of complex formation. nih.gov The catalytic cycle would likely involve the coordination of reactants to the metal center, followed by one or more transformative steps (e.g., oxidative addition, reductive elimination), and finally, the release of the product with regeneration of the catalyst. The steric bulk of the dioctyl groups could play a significant role in dictating the regioselectivity and stereoselectivity of the catalyzed reaction.

Separation and Extraction Chemistry

The amphiphilic nature of this compound, with its polar head and nonpolar tails, makes it an excellent candidate for applications in separation and extraction processes, particularly for the selective removal of metal ions from aqueous solutions.

In liquid-liquid extraction, this compound can act as a selective extractant for metal ions. The benzimidazole and carboxamide groups can coordinate to a target metal ion in an aqueous phase, forming a neutral or lipophilic complex. The long octyl chains then facilitate the transfer of this complex into an immiscible organic phase. The selectivity of the extraction depends on factors such as the pH of the aqueous phase, the nature of the metal ion, and the presence of other coordinating species.

The principles of solvent extraction using N,N-disubstituted amides and other chelating agents are well-established. scispace.comnih.govresearchgate.net The extraction efficiency is often dependent on the stability of the formed metal-ligand complex and the partitioning of the complex between the two liquid phases.

Table 2: Factors Influencing Selective Metal Ion Extraction

| Parameter | Effect on Extraction Efficiency |

|---|---|

| pH of Aqueous Phase | Affects the protonation state of the ligand and the hydrolysis of metal ions. |

| Concentration of Extractant | Higher concentrations generally lead to higher extraction efficiency. |

| Nature of Organic Solvent | The polarity and solvating power of the organic phase influence the stability of the extracted complex. |

| Temperature | Can affect the thermodynamics and kinetics of the extraction process. |

| Presence of Anions | Anions in the aqueous phase can compete with the ligand for coordination to the metal ion. |

To minimize the use of large volumes of organic solvents and to create more efficient and continuous separation processes, this compound can be incorporated into supported liquid membranes (SLMs) or used to functionalize solid-phase extraction (SPE) sorbents.

In an SLM, a porous hydrophobic membrane is impregnated with a solution of this compound in a suitable organic diluent. msrjournal.comresearchgate.net This membrane separates the feed solution (containing the metal ions) from a stripping solution. The ligand acts as a carrier, facilitating the transport of the target metal ion across the membrane from the feed to the stripping phase. The transport mechanism involves the formation of the metal-ligand complex at the feed-membrane interface, diffusion of the complex through the membrane, and subsequent decomplexation at the membrane-stripping interface. The driving force for this transport is typically a concentration gradient or a pH gradient.

For solid-phase extraction, this compound can be physically or chemically immobilized onto a solid support material, such as silica gel or a polymeric resin. This functionalized sorbent can then be packed into a column or used in a batch process to selectively adsorb metal ions from a solution. The adsorbed metals can subsequently be eluted using an appropriate solvent or a solution that disrupts the metal-ligand interaction.

Thermodynamic and Kinetic Investigations of Extraction Efficiency

The efficiency of this compound as an extractant is fundamentally governed by thermodynamic and kinetic parameters. Research in this area focuses on understanding the driving forces behind the extraction process and the rate at which equilibrium is achieved.

Kinetic investigations, on the other hand, focus on the rate of the extraction process. These studies are essential for optimizing the contact time required to reach extraction equilibrium. The rate of extraction can be influenced by several factors, including the concentration of the extractant and the analyte, temperature, and the interfacial area between the aqueous and organic phases. By analyzing the kinetic data, researchers can elucidate the mechanism of extraction, which may involve diffusion-controlled or chemically-controlled steps.

| Parameter | Description | Significance in Extraction |

| ΔG (Gibbs Free Energy) | The energy associated with a chemical reaction that can be used to do work. | A negative value indicates a spontaneous extraction process. |

| ΔH (Enthalpy) | The heat absorbed or released during a reaction at constant pressure. | Determines if the extraction is exothermic (releases heat) or endothermic (absorbs heat). |

| ΔS (Entropy) | A measure of the randomness or disorder of a system. | Indicates the change in disorder of the system upon extraction. |

| Extraction Rate | The speed at which the analyte is transferred from the aqueous to the organic phase. | Crucial for determining the optimal contact time for efficient extraction. |

Chemosensing and Molecular Recognition Systems

The unique structural features of this compound, including the benzimidazole core and the dioctylamino groups, make it an excellent candidate for the development of chemosensors and molecular recognition systems. These systems are designed to selectively bind to specific analytes and produce a measurable signal.

The design of selective chemosensors based on this compound revolves around the principles of molecular recognition. The benzimidazole moiety can act as a binding site for various analytes through hydrogen bonding, metal coordination, or π-π stacking interactions. The long octyl chains enhance its solubility in organic media and can create a specific hydrophobic pocket that contributes to the selectivity of analyte binding.

Selectivity is achieved by tailoring the structure of the benzimidazole derivative to have a high affinity for a target analyte over other potentially interfering species. This can be accomplished by introducing specific functional groups that complement the size, shape, and electronic properties of the target analyte. The dioctyl groups also play a role in pre-organizing the molecule into a conformation that is favorable for binding a specific guest.

This compound can be incorporated into fluorescent and colorimetric chemosensors. In a typical design, the benzimidazole core can be part of a larger conjugated system that exhibits fluorescence. Upon binding of an analyte, the electronic properties of the benzimidazole ring are perturbed, leading to a change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response).

Similarly, for colorimetric sensors, the binding event can induce a change in the absorption spectrum of the molecule, resulting in a visible color change. This is often achieved by designing the molecule to undergo a conformational change or an electronic transition upon analyte binding that alters its interaction with light.

| Sensor Type | Principle of Operation | Advantages |

| Fluorescent | Analyte binding causes a change in fluorescence emission (intensity or wavelength). | High sensitivity, potential for quantitative analysis. |

| Colorimetric | Analyte binding results in a visible color change. | Simple, allows for naked-eye detection. |

The mechanism of analyte binding to this compound-based sensors involves the formation of a host-guest complex. The benzimidazole nitrogen atoms can coordinate to metal ions, while the N-H proton and the carbonyl oxygen of the carboxamide group can participate in hydrogen bonding with anionic or neutral guest molecules.

Signal transduction is the process by which the binding event is converted into a measurable output. In fluorescent sensors, this can occur through several mechanisms, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). For example, in a PET-based sensor, the analyte binding can suppress or enhance the transfer of an electron from a donor to a fluorophore, thereby modulating the fluorescence. In colorimetric sensors, the signal is typically transduced through a change in the electronic structure of the chromophore upon interaction with the analyte.

Understanding these binding and signal transduction mechanisms is critical for the rational design of new and improved chemosensors with enhanced sensitivity and selectivity for a wide range of analytical applications.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Methodologies for Enhanced Scalability

Future research would necessarily begin with the development of a reliable and scalable synthetic route to N,N-Dioctylbenzimidazole-5-carboxamide. While general methods for the synthesis of benzimidazole-5-carboxamides exist, these would need to be adapted and optimized. Key areas for investigation would include the coupling of a suitable benzimidazole-5-carboxylic acid precursor with dioctylamine (B52008). Researchers would need to explore various coupling agents and reaction conditions to maximize yield and purity, while also considering the principles of green chemistry to ensure an environmentally benign process. A significant challenge will be to develop a process that is not only efficient on a laboratory scale but also amenable to large-scale production, a critical factor for any potential industrial application.

Diversification of Metal Centers and Their Coordination Properties